![molecular formula C7H4N2O2S B1314083 3-Nitrothieno[3,2-b]pyridine CAS No. 26579-59-9](/img/structure/B1314083.png)
3-Nitrothieno[3,2-b]pyridine
Overview
Description
3-Nitrothieno[3,2-b]pyridine is a chemical compound with the CAS Number 26579-59-9 and a linear formula of C7H4N2O2S . It has a molecular weight of 180.19 . It is a pale-yellow to yellow-brown solid at room temperature .
Synthesis Analysis
The synthesis of 3-Nitrothieno[3,2-b]pyridine involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained with a yield of 77% . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
Molecular Structure Analysis
The molecular structure of 3-Nitrothieno[3,2-b]pyridine is represented by the InChI code 1S/C7H4N2O2S/c10-9(11)5-4-12-6-2-1-3-8-7(5)6/h1-4H . The InChI key is PZLPDVVGNDJTHK-UHFFFAOYSA-N .
Chemical Reactions Analysis
The reaction mechanism of 3-Nitrothieno[3,2-b]pyridine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1- to the 3-position by a [1,5] sigmatropic shift .
Physical And Chemical Properties Analysis
3-Nitrothieno[3,2-b]pyridine is a pale-yellow to yellow-brown solid at room temperature .
Scientific Research Applications
1. Nitration Studies
Nitration of dithieno[3,2-b:3',2'-d]pyridine and dithieno[3,2-b:3',4'-d]pyridine has been investigated, providing insights into the substitution patterns and reactivity of these compounds. These studies reveal how nitration occurs in different positions, offering a basis for understanding the chemical behavior of 3-nitrothieno[3,2-b]pyridine derivatives (Szabó & Gronowitz, 1993).
2. Formation and Structural Analysis
Research has been conducted on the formation of various nitro derivatives of thieno[2,3-b]- and thieno[3,2-b]pyridine systems. This includes the study of their structures using spectroscopy, which is crucial for understanding the properties of these compounds (Klemm et al., 1989).
3. Reaction Mechanisms
Investigations into the nitration and reduction mechanisms of thieno[2,3-b]pyridine derivatives have been conducted. These studies provide valuable information on the chemical pathways and potential applications of these compounds in various fields (Klemm et al., 1970).
4. Synthesis of Derivatives
Research has explored the synthesis of new thieno[3,2-b]pyridine derivatives, highlighting the versatility and potential of these compounds in various chemical syntheses (Calhelha & Queiroz, 2010).
5. Electrophilic Substitution Reactions
Studies on electrophilic substitution reactions of dithieno[2,3-b:3,4'-d]pyridine have provided insights into the reactivity and potential applications of these compounds in organic synthesis and material science (Temciuc et al., 1995).
Safety and Hazards
properties
IUPAC Name |
3-nitrothieno[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-9(11)5-4-12-6-2-1-3-8-7(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLPDVVGNDJTHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CS2)[N+](=O)[O-])N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500275 | |
Record name | 3-Nitrothieno[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
26579-59-9 | |
Record name | 3-Nitrothieno[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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